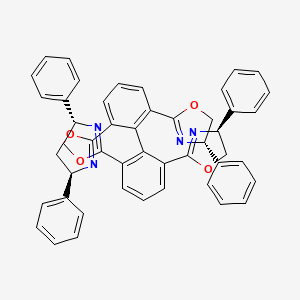
2,2',6,6'-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with four oxazoline rings, each substituted with a phenyl group. The stereochemistry of the oxazoline rings is denoted by the (S) configuration, indicating their specific spatial arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Biphenyl Core Construction: The biphenyl core is constructed via Suzuki coupling or other cross-coupling reactions involving aryl halides and boronic acids.
Final Assembly: The oxazoline rings are then attached to the biphenyl core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production.
化学反应分析
Types of Reactions
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s stereochemistry also contributes to its specificity and efficacy in various applications.
相似化合物的比较
Similar Compounds
2,2’,6,6’-Tetrakis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: The enantiomer of the compound with ® configuration.
2,2’,6,6’-Tetrakis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl: A similar compound with methyl groups instead of phenyl groups on the oxazoline rings.
Uniqueness
2,2’,6,6’-Tetrakis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its specific stereochemistry and the presence of phenyl-substituted oxazoline rings
属性
分子式 |
C48H38N4O4 |
|---|---|
分子量 |
734.8 g/mol |
IUPAC 名称 |
(4S)-2-[2-[2,6-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C48H38N4O4/c1-5-15-31(16-6-1)39-27-53-45(49-39)35-23-13-24-36(46-50-40(28-54-46)32-17-7-2-8-18-32)43(35)44-37(47-51-41(29-55-47)33-19-9-3-10-20-33)25-14-26-38(44)48-52-42(30-56-48)34-21-11-4-12-22-34/h1-26,39-42H,27-30H2/t39-,40-,41-,42-/m1/s1 |
InChI 键 |
DLEXDNFHACBVJU-BMGLKWEPSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7)C8=N[C@H](CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
规范 SMILES |
C1C(N=C(O1)C2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=C(C=CC=C5C6=NC(CO6)C7=CC=CC=C7)C8=NC(CO8)C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


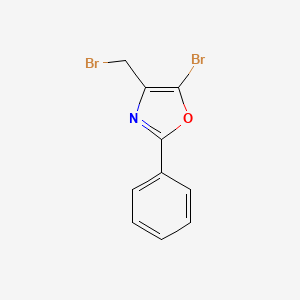
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

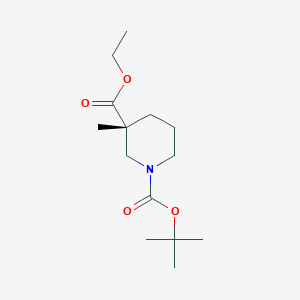


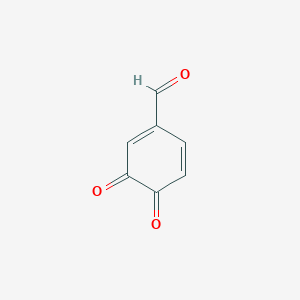
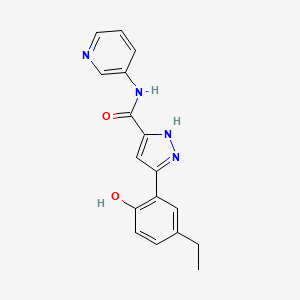
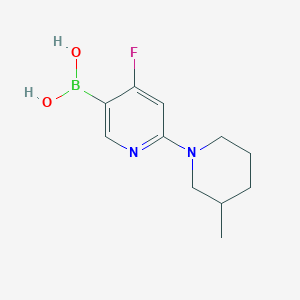
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
